N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining oxadiazole, thienopyrimidine, and methoxyphenyl moieties, which contribute to its diverse chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with cyanogen bromide under basic conditions to form 3-(2-chlorophenyl)-1,2,4-oxadiazole.
Coupling with thienopyrimidine: The oxadiazole derivative is then coupled with a thienopyrimidine precursor under palladium-catalyzed cross-coupling conditions, such as Suzuki-Miyaura coupling.
Introduction of the methoxyphenyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-hydroxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione: This compound differs by having a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-nitrophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione:
The uniqueness of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15ClN4O4S |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O4S/c1-30-14-8-6-13(7-9-14)27-21(28)19-17(10-11-32-19)26(22(27)29)12-18-24-20(25-31-18)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3 |
InChI Key |
RDLQEABELDEDAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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